molecular formula C21H19FN2O6 B10837007 2-[[1-[[4-(2-Fluorophenoxy)phenyl]methyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid

2-[[1-[[4-(2-Fluorophenoxy)phenyl]methyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid

Cat. No.: B10837007
M. Wt: 414.4 g/mol
InChI Key: FFAFLVNMXIWUFY-UHFFFAOYSA-N
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Description

The compound “US9422240, 1-282” is a partially saturated nitrogen-containing heterocyclic compound. It is a derivative of 5-hydroxyl-1,7-naphthyridine substituted by aryloxy or heteroaryloxy groups. This compound has garnered attention due to its potential pharmaceutical applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US9422240, 1-282” involves the preparation of 5-hydroxyl-1,7-naphthyridine, followed by substitution with aryloxy or heteroaryloxy groups. The reaction conditions typically include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of “US9422240, 1-282” follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

“US9422240, 1-282” undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

“US9422240, 1-282” has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as anemia and urinary system disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “US9422240, 1-282” involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of prolyl hydroxylase, an enzyme involved in the regulation of hypoxia-inducible factors. By inhibiting this enzyme, the compound stabilizes hypoxia-inducible factors, leading to increased expression of genes involved in angiogenesis and other hypoxia-related processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“US9422240, 1-282” is unique due to its specific substitution pattern and its potent inhibitory effect on prolyl hydroxylase. This makes it a valuable compound for therapeutic applications, particularly in conditions where modulation of hypoxia-inducible factors is beneficial .

Properties

Molecular Formula

C21H19FN2O6

Molecular Weight

414.4 g/mol

IUPAC Name

2-[[1-[[4-(2-fluorophenoxy)phenyl]methyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid

InChI

InChI=1S/C21H19FN2O6/c22-15-3-1-2-4-17(15)30-14-7-5-13(6-8-14)12-24-10-9-16(25)19(21(24)29)20(28)23-11-18(26)27/h1-8,25H,9-12H2,(H,23,28)(H,26,27)

InChI Key

FFAFLVNMXIWUFY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C(=C1O)C(=O)NCC(=O)O)CC2=CC=C(C=C2)OC3=CC=CC=C3F

Origin of Product

United States

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